PPHP
Overview
Description
5-Phenyl-4-pentyl hydroperoxide (PPHP) is an organic peroxide compound known for its role in various chemical reactions, particularly in the field of organic synthesis. It is a hydroperoxide derivative, which means it contains a hydroperoxy group (-OOH) attached to a carbon atom. This compound is often used as an oxidizing agent in various chemical processes due to its ability to donate oxygen atoms.
Preparation Methods
The synthesis of 5-phenyl-4-pentyl hydroperoxide typically involves the oxidation of 5-phenyl-4-pentanol. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective formation of the hydroperoxide group.
Industrial production of 5-phenyl-4-pentyl hydroperoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
5-phenyl-4-pentyl hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: As an oxidizing agent, it can oxidize other compounds, often converting alcohols to ketones or aldehydes.
Reduction: It can be reduced to 5-phenyl-4-pentanol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used but often include ketones, alcohols, and substituted derivatives.
Scientific Research Applications
5-phenyl-4-pentyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of ketones and aldehydes.
Biology: It is used in studies involving oxidative stress and the role of peroxides in biological systems.
Medicine: Research into its potential use as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-phenyl-4-pentyl hydroperoxide exerts its effects involves the donation of oxygen atoms to other molecules. This process, known as oxidation, can lead to the formation of new chemical bonds and the conversion of functional groups. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in biological systems, it may interact with cellular components to induce oxidative stress.
Comparison with Similar Compounds
5-phenyl-4-pentyl hydroperoxide can be compared with other hydroperoxides, such as tert-butyl hydroperoxide and cumene hydroperoxide. While all these compounds share the hydroperoxy functional group, they differ in their chemical structure and reactivity.
Tert-butyl hydroperoxide: Known for its stability and use in polymerization reactions.
Cumene hydroperoxide: Commonly used in the production of phenol and acetone.
The uniqueness of 5-phenyl-4-pentyl hydroperoxide lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
[(E)-5-hydroperoxypent-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMIOKTOYAPHO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044913 | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-71-4, 87864-20-8 | |
Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87864-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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